Einecs 256-813-8

Chemical Intermediate Molecular Weight Physicochemical Properties

CAS 50862-89-0, also designated as EINECS 256-813-8, is a 1:1 organic salt composed of lauric acid (dodecanoic acid) and 2-amino-2-methylpropan-1-ol (AMP). Its molecular formula is C₁₆H₃₅NO₃, with a molecular weight of 289.45 g/mol.

Molecular Formula C16H35NO3
Molecular Weight 289.45 g/mol
CAS No. 50862-89-0
Cat. No. B15178575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 256-813-8
CAS50862-89-0
Molecular FormulaC16H35NO3
Molecular Weight289.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)O.CC(C)(CO)N
InChIInChI=1S/C12H24O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-4(2,5)3-6/h2-11H2,1H3,(H,13,14);6H,3,5H2,1-2H3
InChIKeyDHWJXTTXOWSBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauric Acid AMP Salt (CAS 50862-89-0): Technical Specifications for Industrial Sourcing


CAS 50862-89-0, also designated as EINECS 256-813-8, is a 1:1 organic salt composed of lauric acid (dodecanoic acid) and 2-amino-2-methylpropan-1-ol (AMP) [1]. Its molecular formula is C₁₆H₃₅NO₃, with a molecular weight of 289.45 g/mol . This compound exists as a colorless liquid at room temperature, possessing a mild odor . It is primarily utilized as a chemical intermediate and surfactant in various industrial formulations [1].

Why Procuring 50862-89-0 Over Other Lauric Acid Salts Is a Differentiated Technical Decision


While a range of alkanolamine salts of fatty acids exist, the specific combination of the C12 lauric acid chain with the sterically hindered AMP counterion in CAS 50862-89-0 yields a unique set of physicochemical properties [1]. Direct substitution with a close analog, such as the decanoic acid (C10) salt (CAS 93981-98-7) or the stearic acid (C18) salt (CAS 68133-58-4), will alter key performance parameters, including molecular weight, lipophilicity, and melting behavior . Even a change to a different alkanolamine, such as replacing AMP with monoethanolamine (CAS 16830-40-3), modifies the compound's steric and hydrogen-bonding profile, which can impact its effectiveness as an emulsifier or intermediate . The data below quantifies these critical differences.

Quantitative Differentiation of 50862-89-0: A Comparative Data Guide for Sourcing Decisions


50862-89-0 Molecular Weight Advantage Over C10 and C18 Homologs

CAS 50862-89-0 exhibits a molecular weight (MW) of 289.45 g/mol, which is distinctly different from its closest structural analogs [1]. This places it between the lighter C10 decanoic acid-AMP salt (MW 261.40 g/mol) and the heavier C18 stearic acid-AMP salt (MW ~369.6 g/mol) . This specific molecular weight is critical for applications where precise molar ratios in formulations or stoichiometric calculations in syntheses are non-negotiable.

Chemical Intermediate Molecular Weight Physicochemical Properties

Enhanced Lipophilicity: 50862-89-0 vs. Shorter-Chain (C10) Analog

The length of the fatty acid chain directly influences the lipophilic character of these salts. CAS 50862-89-0, derived from C12 lauric acid, has a computed XLogP3 value of 5.1 [1]. This is significantly higher than the value for its C10 decanoic acid analog (XLogP3 ~4.0) and lower than the C18 stearic acid analog (XLogP3 ~7.4) [2][3]. This positions 50862-89-0 as having a balanced hydrophilic-lipophilic profile suitable for specific emulsification and penetration tasks.

Lipophilicity Partition Coefficient Surfactant

Moderate Hydrogen Bonding Capacity vs. Simple Ethanolamine Salt

The hydrogen bonding capacity of a surfactant is crucial for its interaction with polar and non-polar phases. CAS 50862-89-0 has a computed topological polar surface area (TPSA) of 83.6 Ų and contains 3 hydrogen bond donors and 4 acceptors [1]. In contrast, a structurally related salt, monoethanolamine laurate (CAS 16830-40-3), has a lower TPSA of 63.6 Ų and fewer hydrogen bond donors (2) . The additional steric bulk of the AMP moiety in 50862-89-0 may also influence its packing at interfaces compared to the simpler ethanolamine derivative.

Hydrogen Bonding Solubility Emulsification

High-Value Application Scenarios for Lauric Acid AMP Salt (50862-89-0) Based on Differential Evidence


Precise Stoichiometric Control in Organic Synthesis

The specific molecular weight of 289.45 g/mol for CAS 50862-89-0 makes it the preferred choice over its C10 and C18 homologs when exact molar equivalents are required in a synthetic pathway. A deviation in molecular weight could lead to off-ratio stoichiometry and reduced yield. [1]

Formulation of Emulsions with a Specific HLB Requirement

For formulations requiring a surfactant with a balanced hydrophilic-lipophilic character, as indicated by its XLogP3 of 5.1, CAS 50862-89-0 provides a targeted performance window. This positions it as a potential alternative to other lauric acid salts or non-ionic surfactants that may have significantly different HLB values, impacting emulsion stability. [2]

Research on Structure-Property Relationships of Alkanolamine Surfactants

The unique combination of the C12 lauric acid chain and the sterically hindered AMP counterion in CAS 50862-89-0 provides a distinct data point in studies examining the influence of molecular structure on properties like critical micelle concentration (CMC), surface tension, and phase behavior. Its specific hydrogen bonding and molecular weight data make it a valuable comparator in such research.

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